ditert-butyl (2S)-2-aminobutanedioate
Description
Significance of Chiral Alpha-Amino Acid Derivatives as Synthetic Intermediates
Chiral alpha-amino acids and their derivatives are fundamental building blocks in the synthesis of a vast range of biologically active molecules and pharmaceuticals. researchgate.netbiochemden.com Chirality, or the "handedness" of a molecule, is a critical property in biological systems. biochemden.com For instance, the proteins in living organisms are constructed almost exclusively from the L-enantiomers of amino acids. biochemden.comnih.gov This inherent stereospecificity of biological systems means that the different enantiomers of a chiral drug can have vastly different pharmacological effects.
Consequently, the ability to synthesize molecules with a specific three-dimensional structure is paramount in drug discovery and development. rsc.org Chiral alpha-amino acid derivatives serve as readily available and versatile starting materials, or "chiral pool" synthons, for asymmetric synthesis. researchgate.net Chemists can leverage the existing stereocenter of these natural compounds to introduce new chiral centers with a high degree of control, a strategy that is both efficient and cost-effective. These derivatives are not only used in the synthesis of peptides and their analogues but also in the creation of a diverse range of nitrogen-containing heterocyclic compounds that are central to many medicinal agents. researchgate.net
Strategic Importance of ditert-butyl (2S)-2-aminobutanedioate in Asymmetric Synthesis
This compound holds a position of strategic importance in the field of asymmetric synthesis, primarily due to the protective nature of its two tert-butyl ester groups. In multi-step syntheses, it is often necessary to temporarily block certain reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. pearson.comontosight.ai The tert-butyl esters of this compound effectively "protect" the carboxylic acid groups of the L-aspartic acid scaffold.
The bulkiness of the tert-butyl groups provides steric hindrance, preventing unwanted reactions at the carboxylate positions. ontosight.ai These protecting groups are stable under a variety of reaction conditions, particularly basic conditions used for the removal of other types of protecting groups like the Fmoc (9-fluorenylmethoxycarbonyl) group in peptide synthesis. ontosight.aipeptide.com However, they can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free carboxylic acids when desired. ontosight.aiacs.org This orthogonal stability allows for selective chemical transformations, a cornerstone of modern organic synthesis.
The use of this compound is particularly prominent in solid-phase peptide synthesis (SPPS). peptide.com The aspartic acid residue itself can be problematic, as it is prone to forming an undesirable cyclic byproduct called an aspartimide during peptide synthesis. peptide.comresearchgate.net While the di-tert-butyl ester does not completely prevent this side reaction, its use is a standard strategy. peptide.comnih.gov Research has shown that employing bulky ester groups on the aspartic acid side chain can decrease the rate of aspartimide formation. researchgate.net
Evolution of Research Perspectives on Amino Acid Ester Scaffolds
The perspective on amino acid esters has evolved significantly from their initial use as simple derivatives for purification and characterization. Initially, esterification was a method to modify the polarity of amino acids, facilitating their manipulation in organic solvents. Over time, chemists recognized the profound potential of amino acid esters as versatile scaffolds for constructing complex molecular architectures.
The development of protecting group strategies, such as the use of tert-butyl esters, was a major turning point. acs.org This innovation allowed chemists to selectively unmask different functional groups on a molecule, enabling the sequential and controlled formation of new chemical bonds. This level of control is the bedrock of modern asymmetric synthesis and has been instrumental in the creation of increasingly complex and potent pharmaceutical agents.
More recently, research has focused on developing novel protecting groups for amino acid esters to address persistent challenges, such as aspartimide formation in peptide synthesis. researchgate.netdntb.gov.ua Furthermore, the application of amino acid ester scaffolds has expanded beyond peptide synthesis into areas like the development of peptidomimetics, chiral catalysts, and as building blocks for natural product synthesis. researchgate.netfrontiersin.org The ongoing exploration of new reactions and applications for these scaffolds continues to push the boundaries of what is possible in organic and medicinal chemistry. acs.orgsciencedaily.com
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₅NO₄ |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 13795-73-8 |
| Synonyms | Di-tert-butyl L-aspartate, L-Aspartic acid di-tert-butyl ester, H-Asp(OtBu)-OtBu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13795-73-8 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m0/s1 |
InChI Key |
FNCGNFXGKHSMKJ-QMMMGPOBSA-N |
SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ditert Butyl 2s 2 Aminobutanedioate
Stereoselective Synthesis of the (2S)-Enantiomer
The precise spatial arrangement of atoms, or stereochemistry, at the second carbon (C2) is critical for the utility of 2-aminobutanedioate derivatives. The (2S)-enantiomer, corresponding to the naturally occurring L-aspartic acid, is often the desired stereoisomer. Methodologies to achieve this specific configuration are broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective transformations.
Chiral Pool Approach from L-Aspartic Acid
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net L-Aspartic acid, a common proteinogenic amino acid, serves as an ideal and inexpensive chiral precursor for the synthesis of ditert-butyl (2S)-2-aminobutanedioate. This method's primary advantage is that the crucial stereocenter at the C2 position is already established, thus circumventing the need for a complex asymmetric induction step.
Asymmetric Catalysis in Aminobutanedioate Formation
Asymmetric catalysis offers a more versatile route to chiral molecules by creating stereocenters from prochiral substrates using a chiral catalyst. researchgate.net In the context of aminobutanedioate synthesis, this would typically involve the asymmetric hydrogenation or amination of a suitable unsaturated precursor.
For instance, a prochiral enamine derived from a β-keto ester could undergo asymmetric hydrogenation using a transition metal complex with a chiral ligand (e.g., Ruthenium or Rhodium complexes with chiral phosphine (B1218219) ligands). The chiral catalyst creates a stereochemically defined environment, directing the hydrogenation to occur preferentially on one face of the double bond, leading to the formation of the (2S)-amino group with high enantiomeric excess. While powerful, this method requires careful selection and optimization of the catalyst and reaction conditions to achieve high selectivity. researchgate.net
Table 1: Comparison of Asymmetric Catalysis Approaches
| Catalytic Method | Precursor Type | Typical Catalyst System | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | α,β-Unsaturated Ester | Rhodium/Ruthenium with Chiral Ligands (e.g., BINAP) | High efficiency and atom economy |
Diastereoselective Transformations for (2S)-Control
Diastereoselective methods introduce chirality by using a chiral auxiliary or a substrate that already contains a stereocenter to influence the formation of a new stereocenter. nih.gov This substrate-controlled approach is a cornerstone of asymmetric synthesis. mdpi.com
One common strategy involves attaching a chiral auxiliary to a glycine-derived precursor. For example, a Schiff base can be formed between glycine (B1666218) tert-butyl ester and a chiral camphor-derived ketone. Deprotonation of this complex generates a chiral enolate, which can then react with an electrophile like tert-butyl bromoacetate. The bulky chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thereby creating the new stereocenter at C2 with a specific configuration. Subsequent removal of the chiral auxiliary yields the desired (2S)-aminobutanedioate derivative. The success of this method hinges on the effective stereochemical control exerted by the auxiliary. mdpi.com
Another approach is the diastereoselective reduction of a chiral β-enamino ester intermediate. The pre-existing chirality in the amine portion of the molecule directs the stereochemical outcome of the reduction of the double bond, leading to the desired (2S) configuration. researchgate.net
Esterification Techniques for di-tert-butyl Protection
The protection of the carboxylic acid groups in L-aspartic acid as tert-butyl esters is a crucial step. The bulky tert-butyl groups prevent the carboxylates from participating in unwanted side reactions, particularly during peptide synthesis. chemimpex.com
Direct tert-Butyl Esterification Procedures
Direct esterification of both carboxylic acid groups in L-aspartic acid with tert-butyl groups can be achieved through several methods. A common procedure involves treating L-aspartic acid with a large excess of isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or perchloric acid. nih.gov
Another effective method is transesterification. This process may involve reacting an N-protected aspartic acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst. nih.govgoogle.com Chlorotrimethylsilane (TMSCl) has also been reported as an effective acid catalyst precursor for the esterification of L-aspartic acid with tertiary alcohols. nih.govresearchgate.net
Table 2: Common Reagents for Direct di-tert-Butyl Esterification
| Reagent(s) | Catalyst | Key Features |
|---|---|---|
| Isobutylene | Sulfuric Acid / Perchloric Acid | Requires pressure equipment; high yields. |
| tert-Butyl Acetate | Perchloric Acid | Transesterification method. nih.gov |
Selective Esterification Strategies for Asymmetric Diesters
In more complex syntheses, it is often necessary to differentiate between the α- and β-carboxylic acids of aspartic acid. This requires selective esterification to produce asymmetric diesters, such as L-Aspartic acid 1-tert-butyl ester or L-Aspartic acid 4-tert-butyl ester. chemicalbook.commedchemexpress.com
One strategy to achieve regioselectivity involves the formation of an N-protected anhydride (B1165640) of aspartic acid. The cyclic anhydride can then be opened preferentially at one of the carbonyl groups by a nucleophile like tert-butanol. Another approach utilizes copper-catalyzed hydrolysis of diesters, where the differential coordination of the copper ion to the amino group and the α-carboxylate allows for selective hydrolysis of the α-ester, leaving the β-ester intact. acs.org A patented method describes the use of transition metal salts to differentiate the two carboxyl groups, allowing for a selective reaction with a protecting reagent to obtain the 1-tert-butyl ester derivative. google.com These methods provide access to orthogonally protected aspartic acid derivatives, which are invaluable in solid-phase peptide synthesis. nih.gov
Amine Protecting Group Strategies in the Synthesis of this compound
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is fundamental to prevent unwanted side reactions. biosynth.com Protecting groups are temporarily attached to a reactive functional group, such as an amine, to mask its reactivity while other chemical transformations are carried out elsewhere in the molecule. peptide.com An ideal protecting group can be introduced easily, is stable under various reaction conditions, and can be removed selectively without affecting other parts of the molecule. biosynth.comaltabioscience.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly important in pharmaceutical and chemical manufacturing to enhance safety, reduce environmental impact, and improve economic efficiency.
Solvent Selection and Waste Minimization
A major source of waste in chemical synthesis is the use of organic solvents. rsc.org Traditional syntheses, including peptide synthesis and the introduction of protecting groups, often rely on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org However, these solvents are associated with significant health and environmental concerns. rsc.orgacsgcipr.org
Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. acsgcipr.org Research has shown that propylene (B89431) carbonate can serve as a green polar aprotic solvent, successfully replacing DCM and DMF in both solution- and solid-phase peptide synthesis, with comparable or even superior yields. rsc.org For Boc deprotection, ethers like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are seen as greener replacements for 1,4-dioxane. acsgcipr.org Furthermore, developing solvent-free or aqueous reaction conditions, such as the catalyst-free N-Boc protection in water, represents a significant step toward waste minimization. nih.govresearchgate.net Reducing the number of synthetic steps, such as avoiding the need for certain protecting groups through the use of specific enzymes, is another key strategy for waste reduction. acs.org
Atom Economy Considerations
Developed by Barry Trost, atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. acs.org It provides a different perspective on efficiency than reaction yield, which only considers the amount of product obtained. scranton.edu The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org
Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate little to no waste byproducts. scranton.edunih.gov Substitution and elimination reactions are often less atom-economical. scranton.edu
In the context of synthesizing a Boc-protected amino acid ester, the key protection step involves the reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Reactants: Amine (R-NH₂) + Di-tert-butyl dicarbonate ((Boc)₂O)
Products: Boc-protected amine (R-NH-Boc) + tert-Butanol + Carbon Dioxide
Chemical Reactivity and Derivatization Studies of Ditert Butyl 2s 2 Aminobutanedioate
Transformations at the Amine Functionality
The primary amine group of ditert-butyl (2S)-2-aminobutanedioate is a key site for a multitude of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Amide Bond Formation and Peptide Coupling Reactions
The free amine of this compound readily participates in amide bond formation, a cornerstone of peptide synthesis. This reaction involves coupling the amine with a carboxylic acid, typically activated to facilitate the reaction. A variety of coupling reagents are employed to promote this transformation, minimizing side reactions and ensuring high yields.
Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble carbodiimides (WSC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.govacs.org For instance, the coupling of a carboxylic acid with di-tert-butyl L-aspartate hydrochloride can be achieved using WSC and HOBt in a solvent like dimethylformamide (DMF) at room temperature. nih.govacs.org The reaction proceeds overnight to afford the corresponding N-acylated product in high yield. nih.govacs.org
The following table summarizes representative conditions for peptide coupling reactions involving this compound:
| Coupling Reagents | Additive | Solvent | Temperature | Reaction Time | Yield |
| WSC | HOBt | DMF | Room Temp. | Overnight | 96% |
| DCC | DMAP | Not specified | Not specified | Not specified | Not specified |
Data derived from research on enteropeptidase inhibitors and general peptide synthesis discussions. nih.govacs.orgreddit.com
Reductive Amination and Alkylation
Reductive amination provides a direct method for the N-alkylation of this compound. This process involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃). rug.nl
In a typical procedure, di-tert-butyl L-aspartate is reacted with an aldehyde in the presence of NaCNBH₃ in a protic solvent such as methanol (B129727) at room temperature. rug.nl The reaction is generally allowed to proceed for several hours to ensure complete conversion. rug.nl This method is highly effective for introducing a variety of alkyl groups onto the nitrogen atom.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Reaction Time |
| Aldehyde S16 | NaCNBH₃ | Dry MeOH | Room Temp. | 18 h |
This data is based on a one-pot chemoenzymatic synthesis study. rug.nl
Direct N-alkylation can also be achieved, though it is less common for primary amines due to the potential for over-alkylation.
Formation of Urethane (B1682113) Derivatives
The amine functionality of this compound can be converted into urethane derivatives through reactions with various reagents, such as isocyanates and chloroformates. These reactions are crucial for the introduction of important protecting groups in peptide synthesis, such as the Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups. google.com
For example, the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) leads to the formation of N-Boc-ditert-butyl (2S)-2-aminobutanedioate. rsc.org Similarly, reaction with benzyloxycarbonyl succinimide (B58015) (CbzOSu) or benzyloxycarbonyl chloride (CbzCl) yields the corresponding N-Cbz protected derivative. google.com
The reaction with isocyanates, such as tert-butyl isocyanate, would lead to the formation of a urea (B33335) derivative. noaa.govnih.gov These reactions typically proceed under mild conditions and offer high yields of the desired urethane or urea products.
| Reagent | Product Type |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Urethane (N-Boc derivative) |
| Benzyloxycarbonyl succinimide (CbzOSu) | Urethane (N-Cbz derivative) |
| tert-Butyl isocyanate | Urea |
| tert-Butyl chloroformate | Urethane |
Reactions Involving the Ester Groups
The two tert-butyl ester groups of this compound are important for protecting the carboxylic acid functionalities during reactions at the amine. However, their selective removal or transformation is a key step in many synthetic pathways.
Selective Hydrolysis of tert-Butyl Esters
The tert-butyl esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions. This orthogonality makes them highly valuable in multistep synthesis. The hydrolysis of the tert-butyl esters regenerates the carboxylic acid groups.
A common reagent for the deprotection of tert-butyl esters is trifluoroacetic acid (TFA). rsc.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or neat TFA at room temperature. rsc.org The cleavage proceeds via a carbocationic mechanism, releasing isobutylene (B52900) as a byproduct. The reaction is generally rapid, often completing within an hour. nih.govacs.org
| Acid | Solvent | Temperature | Reaction Time |
| Trifluoroacetic Acid (TFA) | Neat or in DCM | Room Temp. | 40 min - 1 h |
Information gathered from studies on enteropeptidase inhibitors and chemically fueled assembly. nih.govacs.orgrsc.org
Transesterification Processes
Transesterification is a process where the tert-butyl group of the ester is exchanged with another alkyl group from an alcohol, or conversely, where the di-tert-butyl ester is formed from another ester. The formation of this compound itself can be achieved through the transesterification of N-protected L-aspartic acid with a tert-butylating agent in the presence of a suitable catalyst. google.comgoogle.com
For example, N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) can be transesterified with tert-butyl acetate (B1210297) in the presence of a catalyst like sulfuric acid or boron trifluoride complexes to yield Z-aspartic acid-di-tert-butyl ester. google.comgoogle.com The N-protecting group can then be removed by hydrogenation to give the final product. google.com This process may also produce mono-tert-butyl esters as byproducts. google.com
| Starting Material | tert-Butyl Source | Catalyst |
| N-benzyloxycarbonyl-L-aspartic acid | tert-Butyl acetate | Sulfuric acid, Boron trifluoride complexes |
Data sourced from patents describing the preparation of protected amino acids. google.comgoogle.com
Deprotection Strategies for this compound
The removal of protecting groups from the amino and carboxyl functionalities of aspartic acid derivatives is a critical step in peptide synthesis and the creation of complex organic molecules. For derivatives like N-(tert-butoxycarbonyl)-ditert-butyl (2S)-2-aminobutanedioate, which features two types of acid-labile protecting groups—an N-Boc group and two O-tert-butyl esters—deprotection strategies must be carefully selected to ensure high yield and purity of the final product. The most common approach involves acid-mediated cleavage, which can be modulated to achieve either complete (global) or selective removal of these groups.
Acid-Mediated Cleavage of N-Boc and O-tert-Butyl Protecting Groups (e.g., TFA, HCl)
Strong acids are highly effective for the simultaneous cleavage of both N-Boc and O-tert-butyl protecting groups. The most frequently employed reagents for this purpose are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). fishersci.co.uk
The mechanism for the deprotection of both groups is similar and relies on the formation of a stable tertiary carbocation. For the N-Boc group, the process begins with the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, releasing the free amine as a carbamic acid and a tert-butyl cation. The carbamic acid is unstable and rapidly decarboxylates to yield the protonated amine and carbon dioxide. commonorganicchemistry.com
Similarly, the cleavage of a tert-butyl ester involves protonation of the ester's carbonyl oxygen, which facilitates the breaking of the alkyl-oxygen bond to form a carboxylic acid and the same tert-butyl cation. stackexchange.com The liberated tert-butyl cation can then either be trapped by a nucleophile, deprotonate to form isobutylene gas, or participate in undesirable side reactions. commonorganicchemistry.com
Trifluoroacetic acid is widely used, typically in a mixture with a solvent like dichloromethane (DCM), often in a 1:1 ratio, or used neat. rsc.orgresearchgate.net Reaction times are generally short, often completing within a few hours at room temperature. rsc.org Hydrochloric acid is also a viable option and can be used in various solvents, including organic solvents like ethyl acetate or dioxane, or as an aqueous solution. fishersci.co.uk Studies have shown that the kinetics of HCl-catalyzed N-Boc deprotection can exhibit a second-order dependence on the acid concentration. nih.gov
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) or neat fishersci.co.ukresearchgate.net | Room Temperature | 1-5 hours rsc.org |
| Hydrochloric acid (HCl) | Dioxane / Ethyl Acetate | 4M | Room Temperature | 2-12 hours fishersci.co.uk |
| Hydrochloric acid (HCl) | Aqueous | Concentrated | Room Temperature | ~2 hours fishersci.co.uk |
Role of Scavengers in Deprotection Efficiency
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic reagents that efficiently trap the tert-butyl cations, converting them into harmless byproducts. thermofisher.com The choice of scavenger depends on the specific amino acids present in the sequence and the reaction conditions. The usefulness of scavengers is attributed not only to the removal of tert-butyl cations but also to the destruction of t-butyl trifluoroacetate (B77799), a byproduct formed in TFA that can also act as an alkylating agent. nih.gov
Commonly used scavengers include:
Water: Acts as a nucleophile to quench the tert-butyl cation, forming tert-butanol.
Triisopropylsilane (TIS) or Triethylsilane (TES): These silanes act as reducing agents, converting the tert-butyl cation to isobutane (B21531) through a hydride transfer mechanism.
Thioanisole or 1,2-Ethanedithiol (EDT): Sulfur-containing compounds that are effective at scavenging cations and preventing the oxidation of methionine. thermofisher.com
Phenol: An aromatic scavenger that can be alkylated by the tert-butyl cation.
Often, a combination of scavengers is used to create a robust cleavage cocktail. A widely used mixture is TFA/Water/TIS in a ratio of 95:2.5:2.5. researchgate.net
| Scavenger | Function | Target Side Reaction |
|---|---|---|
| Water (H₂O) | Quenches tert-butyl cation to form tert-butanol | General alkylation |
| Triisopropylsilane (TIS) | Reduces tert-butyl cation to isobutane | General alkylation |
| 1,2-Ethanedithiol (EDT) | Traps tert-butyl cation and protects sulfur-containing residues | Alkylation, especially of Tryptophan; Methionine oxidation thermofisher.com |
| Thioanisole | Traps tert-butyl cation; accelerates deprotection of certain side-chain groups (e.g., Arg(Pmc)) thermofisher.com | Alkylation |
| Phenol | Acts as a nucleophile to trap tert-butyl cation | General alkylation |
Control of Regioselectivity During Differential Deprotection
While global deprotection is often desired, the selective removal of either the N-Boc group or the O-tert-butyl esters is crucial for stepwise synthesis. Achieving regioselectivity can be challenging as both protecting groups are acid-labile. However, the N-Boc group is generally more susceptible to acidolysis than the O-tert-butyl ester, allowing for differential cleavage under carefully controlled conditions.
Selective cleavage of the N-Boc group in the presence of a tert-butyl ester can often be accomplished by using milder acidic conditions. For instance, treatment with 1 M HCl in a non-aqueous solvent like ethyl acetate has been shown to selectively remove the N-Boc group while leaving the tert-butyl ester intact. researchgate.net Lewis acids have also emerged as valuable reagents for achieving this transformation. Zinc bromide (ZnBr₂) in dichloromethane, for example, can chemoselectively hydrolyze tert-butyl esters in the presence of certain acid-labile amine protecting groups. researchgate.net Conversely, specific conditions have been developed for the selective cleavage of the N-Boc group while preserving the tert-butyl ester, such as using sulfuric acid in tert-butyl acetate. researchgate.net
Another approach involves using catalytic amounts of a Lewis acid like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which has been reported to deprotect N-tert-butyl amides and can also cleave N-Boc groups in the presence of a tert-butyl ester, demonstrating the potential for fine-tuning reactivity. bath.ac.uk The success of differential deprotection hinges on subtle differences in the activation energy for the cleavage of the C-O bond in the carbamate (B1207046) versus the ester, which can be exploited by careful selection of the acid catalyst, solvent, and temperature.
| Goal | Reagent/Conditions | Groups Cleaved | Groups Retained |
|---|---|---|---|
| Global Deprotection | TFA / DCM (1:1) | N-Boc, O-tert-Butyl | - |
| Selective N-Boc Cleavage | 1 M HCl in Ethyl Acetate researchgate.net | N-Boc | O-tert-Butyl |
| Selective N-Boc Cleavage | Sulfuric acid in tert-butyl acetate researchgate.net | N-Boc | O-tert-Butyl |
| Selective O-tert-Butyl Cleavage | ZnBr₂ in DCM researchgate.net | O-tert-Butyl | N-Protecting groups (e.g., PhF) researchgate.net |
Applications of Ditert Butyl 2s 2 Aminobutanedioate in Advanced Organic Synthesis
Core Chiral Building Block in Complex Molecule Construction
The inherent chirality of ditert-butyl (2S)-2-aminobutanedioate, derived from the naturally occurring L-aspartic acid, establishes it as a fundamental chiral building block. nih.govresearchgate.net In chemical synthesis, a chiral building block is a pre-existing enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product. This approach is central to modern asymmetric synthesis, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement. nih.gov
The use of this compound allows chemists to introduce a defined stereocenter into a target molecule without the need for complex asymmetric reactions or chiral resolutions at a later stage. nih.gov Its bifunctional nature, possessing a nucleophilic amine and latent carboxylic acid groups, provides multiple points for synthetic elaboration, enabling the construction of diverse and complex molecular architectures.
Application in Peptide Synthesis
The primary application of this compound is in peptide chemistry, where it serves as the protected form of an aspartate residue for incorporation into a growing peptide chain. google.com The tert-butyl ester protecting groups are stable to the basic conditions used for Fmoc-group removal but are easily cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage of the peptide from the resin support. peptide.compeptide.com
In modern Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, N-α-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) is the standard reagent for introducing aspartic acid residues. nih.govunibo.it The α-carboxylate is activated for coupling, while the β-tert-butyl ester (the 'OtBu' group) on the side chain prevents it from reacting. embrapa.br this compound itself is the core structure once the N-terminal Fmoc group has been removed, ready for the next coupling cycle.
The general SPPS cycle involving an aspartate residue is as follows:
The resin-bound peptide with a free N-terminal amine is coupled with Fmoc-Asp(OtBu)-OH.
The temporary Fmoc protecting group is removed from the newly added aspartate residue using a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. unibo.it This deprotection exposes the α-amine.
The next protected amino acid in the sequence is then coupled to this newly exposed amine.
This cycle is repeated until the desired peptide sequence is assembled. peptide.com
The tert-butyl side-chain protection is crucial for the success of this process, preventing side-chain branching and other reactions. peptide.com
While SPPS is dominant for many applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) remains important, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. nih.govekb.eg In solution-phase synthesis, this compound (often as its hydrochloride or other salt form to improve handling) can be used as the C-terminal component. Its free amine is coupled with an N-protected amino acid. Alternatively, the N-protected version, such as Boc-Asp(OtBu)-OtBu or Z-Asp(OtBu)-OtBu, can be used. The principle remains the same: the tert-butyl esters protect the carboxyl groups while peptide bonds are formed. google.com The solubility of these protected derivatives in common organic solvents facilitates their use in solution-phase reactions. nih.gov
A major challenge during the synthesis of peptides containing aspartic acid is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. nih.govnih.gov This side reaction is particularly problematic for sequences like -Asp-Gly-, -Asp-Asn-, and -Asp-Arg-. nih.gov Aspartimide formation can lead to undesired β-peptides and racemization (loss of stereochemical purity) at the aspartic acid α-carbon. researchgate.net
The use of the sterically bulky tert-butyl ester on the side chain (OtBu) is a primary strategy to mitigate, though not always eliminate, this problem. nih.govresearchgate.net The bulkiness of the tert-butyl group hinders the ability of the backbone nitrogen to attack the side-chain carbonyl, which is the key step in aspartimide formation.
| Strategy | Description | Efficacy & Remarks |
| Bulky Side-Chain Esters | Using protecting groups with greater steric hindrance than tert-butyl, such as 3-methyl-3-pentyl (OMpe) or trialkylcarbinol esters (e.g., Epe, Bno). nih.govresearchgate.net | Highly effective in minimizing aspartimide formation even in problematic sequences. However, these monomers can be more expensive and hydrophobic, sometimes leading to lower coupling efficiency. nih.gov |
| Backbone Protection | Introducing a temporary protecting group on the amide nitrogen following the Asp residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. nih.gov | Precludes the possibility of aspartimide formation. This strategy often requires the use of pre-formed dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-Gly(Hmb)-OH), which are not universally available. nih.gov |
| Modified Deprotection | Adding an acidic additive like formic acid or OxymaPure® to the piperidine deprotection solution. unibo.itpeptide.com | Can reduce the rate of base-catalyzed aspartimide formation. This is a cost-effective and practical approach but may not completely suppress the side reaction in very sensitive sequences. peptide.com |
| Cyanosulfurylide (CSY) Protection | Masking the side-chain carboxylic acid with a cyanosulfurylide group, which forms a stable C-C bond and is removed under specific oxidative conditions. researchgate.netnih.gov | Completely suppresses aspartimide formation and can improve solubility. Represents a newer, highly effective but more complex strategy. researchgate.net |
Precursor for Non-Peptidic Amino Acid Analogues and Pseudopeptides
The synthetic versatility of this compound extends beyond peptide synthesis. It serves as a valuable precursor for creating non-natural amino acid analogues and pseudopeptides, which are molecules that mimic the structure of peptides but contain altered backbones or unnatural residues. A general method involves using a suitably protected derivative of an acidic amino acid, such as tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate derived from glutamic acid, as a key intermediate. nih.gov A similar strategy can be applied to the aspartic acid derivative. The aldehyde functionality, obtained via selective reduction, can undergo reactions like the Wittig reaction to introduce a wide variety of side chains, leading to novel δ,ε-unsaturated α-amino acids. nih.gov This approach leverages the compound's inherent chirality to produce new, enantiomerically pure building blocks for drug discovery and materials science. nih.govnih.gov
Utility in the Synthesis of Scaffolds for Medicinal Chemistry Research
In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds for biological screening. researchgate.net this compound is an attractive starting material for generating chiral scaffolds because it provides a stereochemically defined framework with multiple functionalization points. researchgate.net For example, it can be used to synthesize chiral lactam-constrained amino acids, which are rigid structures that can enforce a specific conformation upon a peptide or small molecule, a desirable trait for enhancing binding affinity to a biological target. nih.gov It can also be a starting point for synthesizing novel heterocyclic systems or carbocyclic structures used in the development of new therapeutic agents, such as enzyme inhibitors or receptor modulators. nih.govmdpi.com
Inhibitors of Biological Processes (e.g., osteoclast differentiation)
While this compound is a derivative of the proteinogenic amino acid L-glutamic acid, its direct application in the synthesis of inhibitors of osteoclast differentiation is not extensively documented in readily available scientific literature. Research in this area often focuses on the design and synthesis of novel small molecules that can interfere with the signaling pathways responsible for osteoclast formation and activity. niscpr.res.in For instance, studies have explored the development of various compounds, including diether derivatives and oleanolic acid analogues, which have shown inhibitory effects on the differentiation of osteoclasts. niscpr.res.in These investigations highlight the importance of identifying molecules that can modulate the activity of key regulators like the Receptor Activator of Nuclear Factor κB Ligand (RANKL). However, the specific use of this compound as a starting material in these reported syntheses is not explicitly mentioned.
The potential of this compound in such applications would likely reside in its use as a chiral scaffold to introduce specific stereochemistry into a target inhibitor molecule. The glutamic acid backbone could be modified to present pharmacophoric groups in a defined three-dimensional arrangement to interact with biological targets involved in osteoclastogenesis.
Synthesis of Chiral Heterocyclic Compounds
A significant application of this compound lies in its utility as a starting material for the synthesis of enantiomerically pure heterocyclic compounds, particularly piperidines and their derivatives. The defined stereocenter of the parent amino acid is crucial for creating chiral-substituted heterocyclic rings, which are prevalent structural motifs in many pharmaceuticals.
A notable example is the multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid. niscpr.res.in This synthetic route involves an initial esterification of L-glutamic acid to form the corresponding diester, which serves as a key intermediate. The process continues with the protection of the amino group, followed by reduction of the ester functionalities to a diol. Subsequent conversion of the diol to a ditosylate sets the stage for the crucial cyclization step, where reaction with various amines leads to the formation of the substituted piperidine ring. niscpr.res.in The use of the tert-butyl ester groups in the starting material can be advantageous in preventing undesired side reactions during the synthesis. worktribe.com
The following table outlines the key steps in the synthesis of a generic 3-amino-substituted piperidine derivative starting from L-glutamic acid, a process where this compound can be a key intermediate.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Diesterification | Thionyl chloride, Methanol (B129727) | Dimethyl L-glutamate |
| 2 | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-dimethyl L-glutamate |
| 3 | Reduction | Sodium borohydride (B1222165) (NaBH₄) | N-Boc-(2S)-2-amino-1,5-pentanediol |
| 4 | Tosylation | p-Toluenesulfonyl chloride (TsCl) | N-Boc-(2S)-2-amino-1,5-bis(tosyloxy)pentane |
| 5 | Cyclization | Amine (e.g., Cyclohexylamine) | (S)-tert-Butyl (1-cyclohexylpiperidin-3-yl)carbamate |
This strategic approach highlights how the stereochemical information embedded in this compound is effectively transferred to the final chiral piperidine product. While direct examples for the synthesis of other heterocycles like pyrrolidines from this specific starting material are less commonly reported, the principles of using its chiral backbone are applicable to the construction of various nitrogen-containing ring systems. The synthesis of pyroglutamic acid derivatives, which are structurally related to pyrrolidines, has also been explored from precursors derived from glutamic acid. mdpi.com
Structural and Stereochemical Characterization of Ditert Butyl 2s 2 Aminobutanedioate and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and their relative positions within the molecule. For the hydrochloride salt of di-tert-butyl L-aspartate, a ¹H NMR spectrum recorded in dimethyl sulfoxide (B87167) (DMSO-d6) shows characteristic signals corresponding to the different protons in the structure. chemicalbook.com
A published study provides the ¹H NMR spectrum of di-tert-butyl L-aspartate hydrochloride, which was used as a starting material for the synthesis of amphiphilic nanoparticles. chemicalbook.com The spectrum confirms the presence of the tert-butyl ester groups and the protons of the aspartic acid backbone.
Interactive Data Table: Representative ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| tert-Butyl | ~1.4 | singlet |
| Methylene (B1212753) (-CH2-) | ~2.8-3.0 | multiplet |
| Methine (α-CH) | ~4.0-4.2 | multiplet |
| Amine (-NH3+) | ~8.5-8.8 | broad singlet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for such structures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of ditert-butyl (2S)-2-aminobutanedioate is 245.32 g/mol , and its hydrochloride salt is 281.78 g/mol . medchemexpress.com
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. medchemexpress.com For this compound, the molecular ion peak [M]+ would be expected at m/z 245. A common observation in the mass spectra of tert-butyl esters is the loss of a tert-butyl group (57 Da) or isobutylene (B52900) (56 Da) to form characteristic fragment ions. The fragmentation pattern can thus help to confirm the presence of the tert-butyl ester functionalities. While specific fragmentation data for this compound is not detailed in the available literature, analysis of related compounds suggests that characteristic losses of the tert-butyl groups would be a primary fragmentation pathway. nih.gov
Determination of Absolute Configuration
The stereochemistry of this compound is a critical aspect of its identity. The "(2S)" designation indicates the specific three-dimensional arrangement of the substituents around the chiral center at the second carbon atom.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. chemicalbook.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net
There are currently no published crystal structures for this compound or its hydrochloride salt in the Cambridge Structural Database. However, crystallographic studies of the parent molecule, L-aspartic acid, have been performed, confirming its molecular geometry and packing in the solid state. mdpi.com Obtaining a suitable single crystal of the di-tert-butyl ester would be a prerequisite for its crystallographic analysis.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)
Chiroptical methods measure the interaction of chiral molecules with polarized light and are essential for confirming the enantiomeric form of the compound.
Optical Rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. sigmaaldrich.com The specific rotation is a characteristic property of a chiral molecule. For L-aspartic acid di-tert-butyl ester hydrochloride, a specific rotation value has been reported as [α]D²⁰ = +6.0 to +8.0° (c=1, MeOH). tcichemicals.com This positive value indicates that it is dextrorotatory.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. sigmaaldrich.com CD spectroscopy is particularly useful for studying the conformation of chiral molecules in solution. peptide.com While specific CD spectra for this compound were not found in the surveyed literature, it is expected that the compound would exhibit a characteristic CD spectrum corresponding to its (S)-configuration.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity and determining the enantiomeric excess of chiral compounds. nih.gov For this compound, establishing its purity is crucial, and confirming that it is predominantly the (S)-enantiomer is of high importance.
Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. sigmaaldrich.com For amino acid derivatives, CSPs based on macrocyclic glycopeptides, such as teicoplanin (Astec CHIROBIOTIC T), have been shown to be effective for resolving enantiomers of underivatized amino acids. sigmaaldrich.com A general approach for the chiral separation of amino acids involves using a mobile phase consisting of water, methanol (B129727), and a small amount of a modifier like formic acid. sigmaaldrich.com The D-enantiomer is often more strongly retained on such columns than the L-enantiomer. sigmaaldrich.com While a specific validated method for this compound is not detailed in the literature, a similar approach would be a logical starting point for method development. The determination of enantiomeric purity is often achieved by derivatizing the amino acid, for example with o-phthalaldehyde (B127526) and a chiral thiol, followed by separation and quantification using CE or HPLC. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for the enantioselective analysis of amino acids and their derivatives. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which forms transient, diastereomeric complexes with the analyte, leading to different retention times for each enantiomer.
Research Findings:
While specific literature detailing the chiral separation of this compound is not abundant, methods for closely related aspartic acid tert-butyl esters provide a clear framework for analysis. A notable method involves the use of macrocyclic glycopeptide-based CSPs, such as teicoplanin. A Chinese patent describes the successful separation of DL-aspartate-4-tertiary butyl ester using a teicoplanin-bonded chiral column (ChiroBiotic T). google.com The separation was achieved under reversed-phase conditions. The mobile phase composition, specifically the ratio of methanol to water, was shown to be a critical parameter in achieving resolution of the enantiomers. google.com
For underivatized amino acids like aspartic acid, teicoplanin-based CSPs have proven effective, demonstrating their utility for compounds containing a primary amine and carboxylic acid groups. sigmaaldrich.com In a different context, the analysis of potential racemization during the deprotection of a related compound, l-Fmoc-Asp(OtBu)-OMe, was monitored using a chiral column with a mobile phase consisting of 2-propanol in hexane, indicating the applicability of normal-phase chromatography as well. nih.gov
The general principle of chiral recognition on these types of CSPs involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which collectively contribute to the differential retention of enantiomers. chiralpedia.com
Data Table: Chiral HPLC Conditions for Aspartic Acid Tert-Butyl Ester Derivatives
Below are representative conditions for the chiral HPLC separation of aspartic acid tert-butyl ester enantiomers, based on established methods for analogous compounds. google.com
| Parameter | Condition |
| Stationary Phase | ChiroBiotic T (Teicoplanin-bonded silica (B1680970) gel, 5 µm) |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Methanol:Water (40:60, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 220 nm |
| Analyte | DL-aspartate-4-tertiary butyl ester |
This table is generated based on data from a method developed for a closely related compound, DL-aspartate-4-tertiary butyl ester. google.com
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids and their esters are polar and non-volatile, necessitating a derivatization step to enable analysis by GC. sigmaaldrich.comsigmaaldrich.com This process converts the polar functional groups (specifically the primary amine in this compound) into less polar, more volatile moieties. thermofisher.com
Research Findings:
Direct GC analysis of this compound is not feasible due to its low volatility and the potential for thermal degradation of the tert-butyl esters at the high temperatures required for elution. researchgate.netresearchgate.net The primary amino group must first be derivatized. A common and effective method is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov This reagent converts the -NH2 group into a more stable and volatile tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com Another approach involves acylation, for instance, using ethyl chloroformate to form N-ethoxycarbonyl derivatives. researchgate.net
Following derivatization, the resulting compound can be analyzed on a low- to mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane phase. thermofisher.com The temperature program must be carefully optimized to ensure the elution of the derivatized analyte without causing decomposition of the thermally sensitive tert-butyl ester groups. The use of a mass spectrometer (MS) as a detector is highly advantageous, as it provides structural information and allows for the identification of the derivative based on its characteristic fragmentation pattern. sigmaaldrich.comsigmaaldrich.com
Data Table: GC Conditions for Derivatized Amino Acid Analysis
The following table outlines a typical GC method applicable to the analysis of this compound after derivatization of its primary amine group. The parameters are based on general methods for silylated amino acids. sigmaaldrich.comthermofisher.com
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Stationary Phase | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5, SLB-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table represents a generalized method for derivatized amino acids and would require optimization for the specific derivative of this compound.
Mechanistic and Computational Studies on Reactions Involving Ditert Butyl 2s 2 Aminobutanedioate
Mechanistic Investigations of Amino Group Protection and Deprotection
The amino group of di-tert-butyl (2S)-2-aminobutanedioate is typically protected to prevent unwanted side reactions during chemical synthesis, such as peptide coupling. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. The mechanisms for both the protection and deprotection steps are well-understood.
Protection Mechanism:
The protection of the primary amine is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. In the absence of a base, this leaving group is protonated by the newly acylated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol. ekb.eg If a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) is used, it will deprotonate the positively charged amine, and the tert-butyl carbonate will decompose to carbon dioxide and tert-butoxide. rsc.orgresearchgate.net
Deprotection Mechanism:
The removal of the Boc group is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves the initial protonation of the carbonyl oxygen of the carbamate (B1207046) by TFA. researchgate.netsouthampton.ac.uk This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. southampton.ac.uk The liberated amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt. southampton.ac.uk The fate of the tert-butyl cation involves either trapping by a scavenger, deprotonation to form isobutylene (B52900), or reaction with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate. southampton.ac.ukrsc.orgyoutube.com
Exploration of Reaction Pathways for Functional Group Interconversions
Di-tert-butyl (2S)-2-aminobutanedioate possesses two key functional groups that can be interconverted: the amino group and the two tert-butyl ester groups. Understanding the reaction pathways for these transformations is essential for its application in synthesis.
One significant functional group interconversion is the formation of an amide bond, a cornerstone of peptide synthesis. bachem.com In a typical peptide coupling reaction, the carboxylic acid of a protected amino acid is activated. This can be achieved using a variety of coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The activated carboxylic acid then reacts with the free amino group of di-tert-butyl (2S)-2-aminobutanedioate to form a new peptide bond. bachem.commasterorganicchemistry.com The mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine. bachem.com
The tert-butyl ester groups can also undergo specific interconversions. For instance, under certain conditions, tert-butyl esters can be converted into acid chlorides. organic-chemistry.org A study has shown that the reaction of tert-butyl esters with thionyl chloride at room temperature can selectively produce acid chlorides, while other types of esters remain unreactive. organic-chemistry.org Another method involves the use of α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst to generate the acid chloride in situ, which can then be reacted with various nucleophiles. organic-chemistry.org These transformations open up pathways to a variety of other carboxylic acid derivatives.
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to elucidate the properties and reactivity of di-tert-butyl (2S)-2-aminobutanedioate at a molecular level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. For a molecule like di-tert-butyl (2S)-2-aminobutanedioate, DFT calculations can provide valuable information about its geometry, orbital energies (HOMO and LUMO), and electrostatic potential.
While specific DFT studies on di-tert-butyl (2S)-2-aminobutanedioate are not extensively published, research on analogous amino acids and their esters provides a framework for understanding its properties. mdpi.comresearchgate.net For instance, DFT calculations on L-aspartic acid and L-glutamic acid have been used to determine their molecular descriptors. researchgate.net Such studies can calculate properties like the HOMO-LUMO gap, which is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For di-tert-butyl (2S)-2-aminobutanedioate, the amino group would be a primary nucleophilic site, while the carbonyl carbons of the ester groups would be electrophilic centers.
A DFT study on the hydrolysis of α-amino acid esters catalyzed by a palladium complex utilized the B3LYP functional with the LANL2DZ basis set to investigate the reaction mechanism. ekb.eg This highlights how DFT can be applied to understand the catalytic transformations involving molecules with similar functional groups.
Table 1: Representative Calculated Electronic Properties for a Related Amino Acid Derivative (Data derived from a DFT study on a similar Schiff base compound for illustrative purposes) researchgate.net
| Parameter | Value (eV) | Interpretation |
| EHOMO | -5.912 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -1.807 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.105 | Indicates chemical stability and reactivity. A larger gap suggests greater stability. |
| Chemical Hardness (η) | 2.052 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.243 | A measure of the molecule's polarizability. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like di-tert-butyl (2S)-2-aminobutanedioate, MD simulations can provide detailed information about its conformational landscape in different environments, such as in solution.
Transition state analysis is a computational technique used to locate the transition state structure of a chemical reaction and calculate its energy. This information is critical for determining the activation energy and, consequently, the reaction rate.
While specific transition state analyses for reactions of di-tert-butyl (2S)-2-aminobutanedioate are not prominently reported, the methodology has been applied to similar systems. For example, DFT has been used to study the transition states in the cyclization of novel amino oxo esters to form tetramic acids. southampton.ac.uk In that study, the structures and energetics of the transition states for the cyclization reaction were calculated, providing a detailed mechanistic picture. southampton.ac.uk Similarly, transition state calculations have been employed to elucidate the mechanisms of various cyclization reactions in natural product synthesis. researchgate.net These studies demonstrate the power of transition state analysis in understanding reaction feasibility and selectivity. By applying these computational methods, one could predict the reaction rates for various transformations of di-tert-butyl (2S)-2-aminobutanedioate, such as its involvement in peptide bond formation or intramolecular cyclization reactions.
Future Directions and Emerging Research Avenues for Ditert Butyl 2s 2 Aminobutanedioate
Innovations in Scalable and Sustainable Synthesis
The drive towards greener and more economical chemical production is spurring innovations in the synthesis of ditert-butyl (2S)-2-aminobutanedioate. A important area of focus is the adoption of continuous flow microreactors for the direct introduction of the tert-butyl ester groups. rsc.org This technology offers superior control over reaction conditions compared to conventional batch processing, leading to higher yields, shorter reaction times, and a more sustainable manufacturing footprint. rsc.orgresearchgate.net
Development of Novel Chemo- and Regioselective Transformations
Given the multiple reactive sites on this compound, achieving chemo- and regioselectivity in its transformations is a critical research frontier. The tert-butyl esters serve as protecting groups for the carboxylic acids of L-aspartic acid, and a primary challenge in its application, particularly in peptide synthesis, is the prevention of undesirable side reactions like aspartimide formation. researchgate.netnih.goviris-biotech.de
Current research is exploring several avenues to enhance selectivity:
Advanced Protecting Groups: While the tert-butyl group is standard, research into derivatives with greater steric bulk, such as the 3-ethyl-3-pentyl (Epe) group, has demonstrated a significant reduction in aspartimide formation. nih.gov
Optimized Reaction Conditions: The fine-tuning of reagent cocktails, especially those used for the removal of temporary protecting groups in solid-phase peptide synthesis (SPPS), can suppress unwanted side reactions. researchgate.net
Backbone Protection: Temporarily protecting the amide nitrogen within a peptide chain is an effective strategy to physically block the intramolecular cyclization that leads to aspartimide. researchgate.net
Selective Deprotection: A key goal is the development of methods to selectively remove one of the two tert-butyl ester groups. Recent work on Lewis acid-based strategies, such as the use of ferric chloride for the on-resin cleavage of the side-chain tert-butyl ester, is paving the way for more controlled, regioselective modifications of the aspartic acid scaffold. nih.gov
These advancements are crucial for expanding the synthetic utility of this compound in the creation of complex molecules.
Integration into Automated Synthesis Platforms
The incorporation of this compound into automated synthesis platforms is revolutionizing high-throughput chemical synthesis. Automation provides unparalleled reproducibility and efficiency, enabling the rapid generation of extensive compound libraries with minimal manual intervention. nih.gov
This building block is particularly well-suited for:
Automated Solid-Phase Peptide Synthesis (SPPS): Protected amino acids derived from this compound, such as Fmoc-Asp(OtBu)-OH, are staples in automated peptide synthesizers. Ongoing research is focused on optimizing automated protocols to mitigate challenges like aspartimide formation, for instance, through the automated introduction of backbone protection. researchgate.net
High-Throughput Library Synthesis: Automated systems can synthesize vast arrays of small molecules from a common starting material. nih.gov this compound is an ideal scaffold for such campaigns, allowing for the creation of diverse libraries for drug screening and other applications.
Flow Chemistry Integration: The combination of flow chemistry with automated platforms allows for highly controlled and accelerated synthesis. The development of flow-based methodologies for reactions involving this compound is an area of active investigation. rsc.orgresearchgate.net
Exploration of New Catalytic Systems for Efficient Conversions
Novel catalytic systems are being explored to enhance the efficiency and selectivity of reactions involving this compound. This research encompasses both biocatalysis and synthetic catalysis.
Biocatalysis: Enzymes like ammonia (B1221849) lyases and lipases offer highly specific and environmentally friendly catalytic solutions. nih.govmdpi.com While direct applications on the di-tert-butyl ester are still emerging, the engineering of these enzymes holds promise for novel synthetic and modification pathways.
Metal-Based Catalysis: Transition metal catalysts are being developed for a range of transformations. For example, Lewis acids such as scandium triflate have shown potential for mediating regioselective reactions. nih.govresearchgate.net Furthermore, advanced manganese catalysts are being investigated for the challenging functionalization of typically inert C-H bonds within the tert-butyl groups themselves. chemrxiv.org
The discovery of new catalytic systems will provide more sustainable and efficient routes for the synthesis and derivatization of this compound.
Expanding Role in Diversity-Oriented Synthesis and Fragment-Based Drug Discovery
This compound is a cornerstone building block in two key modern drug discovery strategies: diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).
Diversity-Oriented Synthesis (DOS): DOS focuses on creating structurally diverse molecular libraries to explore new areas of chemical space and identify novel biologically active compounds. frontiersin.orgscispace.com The polyfunctional nature of this compound makes it an excellent starting point for generating a wide array of molecular scaffolds, particularly for producing libraries of sp3-rich heterocyclic peptidomimetics, which are highly sought after in drug discovery. frontiersin.org
Fragment-Based Drug Discovery (FBDD): FBDD begins with the identification of small, low-molecular-weight fragments that bind to a biological target, which are then grown into more potent drug candidates. nih.govresearchgate.netbiocompare.com this compound can be used to synthesize novel fragments or to elaborate on existing ones. As the demand for new three-dimensional fragment libraries grows, DOS strategies employing this building block are becoming increasingly important. nih.govvu.nl
The expanding role of this compound in both the creation of diverse screening libraries and the subsequent optimization of lead compounds highlights its critical importance in the modern drug discovery landscape.
Q & A
Q. How is the structural configuration of ditert-butyl (2S)-2-aminobutanedioate confirmed experimentally?
Methodological Answer:
- Chiral chromatography (e.g., HPLC with a chiral stationary phase) and NMR spectroscopy are used to confirm the (2S) configuration.
- X-ray crystallography resolves the spatial arrangement of the tert-butyl groups and the amino acid backbone.
- Compare optical rotation values with literature data (e.g., +24.0–+26.5° for related aspartate derivatives ).
Q. What are the recommended analytical techniques for quantifying this compound in reaction mixtures?
Methodological Answer:
- Reverse-phase HPLC with UV detection (λ = 210–220 nm) for separation from byproducts.
- Acid-base titration using 0.1 M HClO₄ to quantify free amino groups (1 mL titrant ≈ 9.31 mg of compound) .
- Mass spectrometry (LC-MS) for high-sensitivity detection, leveraging molecular ion peaks at m/z 285–466 .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of tert-butyl esters.
- Protect from moisture and light; use amber vials with desiccants.
- Monitor purity via periodic HPLC analysis, as degradation products (e.g., free aspartic acid) can form at >4°C .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be ensured during the synthesis of this compound?
Methodological Answer:
- Use asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution with lipases.
- Derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹⁹F NMR to confirm ee >98% .
- Optimize crystallization conditions (e.g., solvent polarity gradients) to isolate the (2S)-enantiomer selectively .
Q. What strategies resolve contradictions in reported synthetic yields of this compound?
Methodological Answer:
- Conduct Design of Experiments (DoE) to identify critical variables (e.g., reaction time, Boc-protecting reagent purity) .
- Compare solvent systems: 1,4-dioxane/water mixtures yield higher reproducibility (80% over two steps) vs. THF .
- Validate results using control experiments with standardized reagents and inert conditions to exclude moisture interference .
Q. How can computational modeling aid in predicting the reactivity of this compound in polymer synthesis?
Methodological Answer:
- Perform DFT calculations to model steric effects of tert-butyl groups on nucleophilic acyl substitution.
- Use molecular docking to predict interactions with polymerization catalysts (e.g., Sn(Oct)₂) .
- Simulate Fukui indices to identify reactive sites for copolymerization with diols/diamines .
Q. What advanced techniques characterize the compound’s role in polymer matrices?
Methodological Answer:
- Gel Permeation Chromatography (GPC) to determine molecular weight distribution of polyamide/polyester copolymers.
- DSC/TGA to assess thermal stability (decomposition >250°C) and glass transition temperatures.
- Solid-state NMR to analyze hydrogen bonding between the amino group and carbonyl moieties .
Contradiction Analysis in Literature
- Discrepancies in Catalytic Efficiency : Studies using Pd/(R)-BINAP report yields varying by 15% due to differences in substrate purity. Replicate under anhydrous conditions with <10 ppm H₂O .
- pH-Dependent Stability : Conflicting solubility data arise from protonation states; use potentiometric titration to determine pKa values (α-carboxyl: ~2.1, amino: ~9.8) .
Safety and Toxicity Protocols
- Refer to SDS guidelines: Use nitrile gloves and fume hoods during synthesis.
- Dispose of waste via base hydrolysis (1 M NaOH, 24 hrs) to neutralize tert-butyl esters .
Scaling-Up Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
